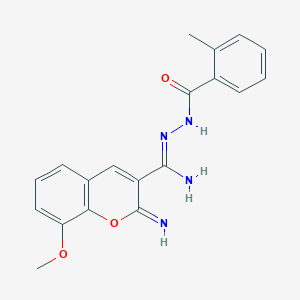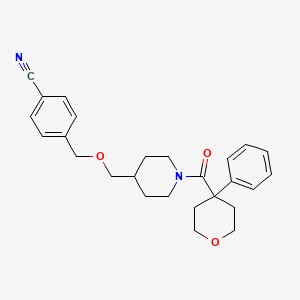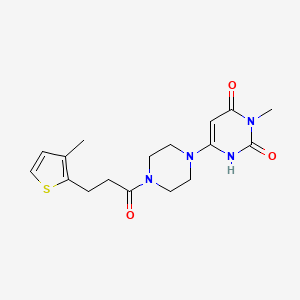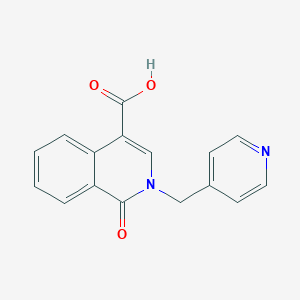
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide belongs to a class of compounds that has attracted considerable interest due to their diverse chemical properties and potential biological activities. The synthesis and characterization of similar compounds have been explored to extend the range of derivatives and evaluate their applications in various fields of scientific research. For instance, the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, utilizing a method involving initial cyclization reactions, has been reported, highlighting the chemical versatility of thiadiazole-based compounds (Park et al., 2009). Additionally, the construction of bioactive thiazolidine derivatives showcases the adaptability of thiadiazole frameworks in synthesizing compounds with potential biological activities (Samadhiya et al., 2012).
Biological Activities
Research on thiadiazole derivatives, including structures similar to this compound, has revealed significant antimicrobial, antifungal, and antiviral activities. Studies have identified compounds with high antimicrobial activity, promising for further investigations into their mechanisms of action and potential therapeutic applications (Kobzar et al., 2019). Moreover, the synthesis and evaluation of thiadiazole derivatives as carbonic anhydrase inhibitors have demonstrated the potential of these compounds in developing new therapeutic agents (Büyükkıdan et al., 2013).
Anticancer Properties
The exploration of thiadiazole derivatives for anticancer properties has yielded promising results, with several compounds showing significant activity against various cancer cell lines. The synthesis of novel Schiff’s bases containing a thiadiazole scaffold and evaluation of their anticancer activity highlight the potential of these compounds in oncological research (Tiwari et al., 2017). Furthermore, the development of new pharmacophores containing thiazole moiety and their evaluation as potent anticancer agents provide a foundation for future studies aimed at understanding their mechanisms of action and improving their efficacy (Gomha et al., 2017).
Mecanismo De Acción
Target of Action
It is known that benzodioxole derivatives have been evaluated for their cytotoxic activity against various cancer cell lines .
Mode of Action
The compound has shown anticancer activity, particularly against Hep3B liver cancer cells . It has been observed to reduce Hep3B secretions of α-fetoprotein (α-FP), a tumor marker, indicating its potential interaction with the cellular mechanisms involved in α-FP production . Furthermore, the compound induced arrest in the G2-M phase of the cell cycle, which is a critical stage where cells prepare for mitosis .
Biochemical Pathways
The observed anticancer activity and cell cycle arrest suggest that it may interact with pathways involved in cell proliferation and growth .
Pharmacokinetics
Its observed in vitro anticancer activity suggests that it can interact effectively with cancer cells .
Result of Action
The compound has demonstrated potent anticancer activity against Hep3B liver cancer cells . It reduced α-FP secretions and induced cell cycle arrest in the G2-M phase . These results indicate that the compound has a potent and promising antitumor activity .
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-2-5-20-13-16-15-12(21-13)14-11(17)8-3-4-9-10(6-8)19-7-18-9/h3-4,6H,2,5,7H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBEIWRXVNMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)


![5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one](/img/structure/B2999726.png)
![2,8,10-trimethyl-N-(p-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2999727.png)

![(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2999729.png)
![2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2999731.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2999732.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2999736.png)


![6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2999740.png)
